

Commercial Availability and Synthetic Routes for 6-Chloroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloroisoquinoline

Cat. No.: B1281262

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For researchers, scientists, and drug development professionals, **6-chloroisoquinoline** is a valuable heterocyclic building block. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, necessitates a clear understanding of its commercial availability and viable synthetic pathways. This in-depth technical guide provides a comprehensive overview of commercial suppliers for **6-chloroisoquinoline** and details the experimental protocols for its synthesis.

Commercial Sourcing

6-Chloroisoquinoline (CAS Number: 62882-02-4) is available from a variety of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to consult with suppliers directly for the most up-to-date information and to obtain certificates of analysis. Below is a summary of some commercial suppliers.

| Supplier | Catalog Number/Identifier | Purity | Available Quantities |
|--------------------------|---------------------------|---------------|-----------------------------|
| Ambeed, Inc. | A224530 | >95% | 1g, 5g, 10g |
| BLD Pharmatech Ltd. | BP3601080 | ≥98% | 1g, 5g, 25g |
| NovoChemistry Ltd. | NC-0822 | 95+% | 1g, 5g, 10g |
| HBCChem, Inc. | HBC6843 | 99.84% | 2kg, 25kg, 100kg |
| Accela ChemBio Inc. | AC-69777 | >95% | 1g, 5g, 10g, 25g, 100g |
| Alchem Pharmtech, Inc. | Z-69777 | 97+% | 1g, 10g, 100g, 1kg |
| Santa Cruz Biotechnology | sc-268259 | Not Specified | Inquire for available sizes |

Synthetic Protocols

For laboratories that prefer to synthesize **6-chloroisoquinoline** in-house, the Pomeranz-Fritsch reaction is a well-established and reliable method.^[1] This reaction constructs the isoquinoline nucleus from a substituted benzaldehyde and an aminoacetal.^[1]

Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction

This synthetic route involves two main stages: the formation of a Schiff base intermediate and its subsequent acid-catalyzed cyclization.^[2]

Materials:

- 4-chlorobenzaldehyde (1.0 mole equivalent)
- 2,2-diethoxyethylamine (1.1 mole equivalent)
- Toluene
- p-toluenesulfonic acid (catalytic amount)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde and 2,2-diethoxyethylamine in toluene.[\[2\]](#)
- Add a catalytic amount of p-toluenesulfonic acid.[\[2\]](#)
- Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the Schiff base formation.[\[2\]](#)
- Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.[\[2\]](#)

Materials:

- Crude benzalaminoacetal from Step 1
- Concentrated sulfuric acid (ice-cold)
- Concentrated sodium hydroxide solution
- Dichloromethane or ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane/ethyl acetate solvent system

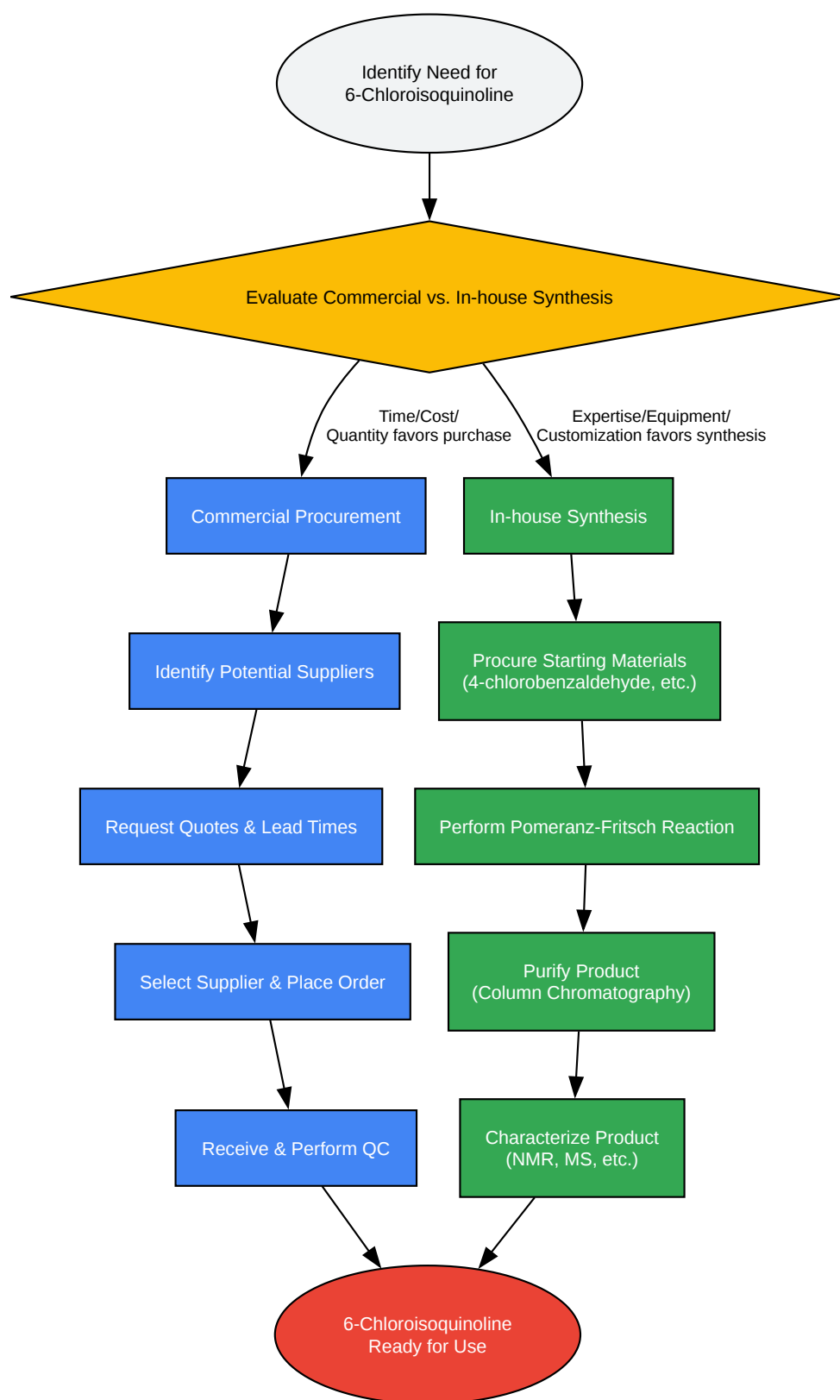
Procedure:

- Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.[\[2\]](#)
- After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 80°C for 4 hours.[\[2\]](#)
- Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.[\[2\]](#)

- Basify the acidic solution with a concentrated sodium hydroxide solution to a pH of >10, while keeping the temperature below 20°C.[2]
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 300 mL).[2]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **6-chloroisoquinoline**. [2]

Logical Workflow for Acquisition

The decision to either purchase or synthesize **6-chloroisoquinoline** depends on factors such as required quantity, purity, timeline, and available laboratory resources. The following diagram illustrates the logical workflow for acquiring this starting material.

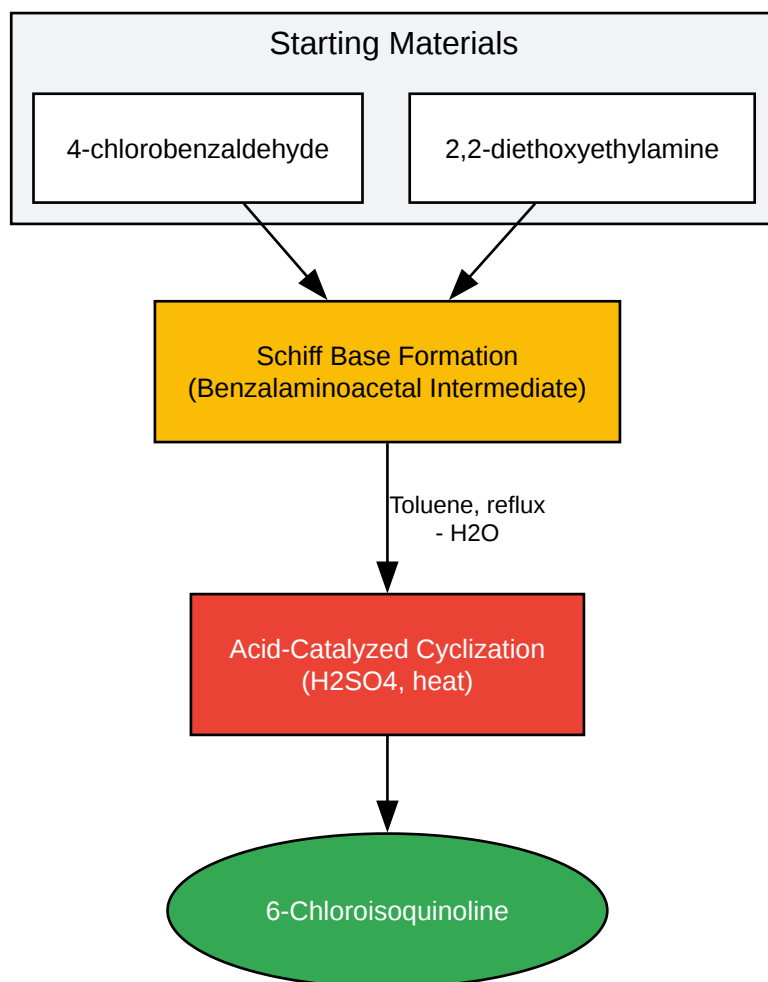


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Caption: Workflow for acquiring **6-chloroisoquinoline**.

Pomeranz-Fritsch Reaction Pathway

The following diagram illustrates the key steps in the Pomeranz-Fritsch synthesis of **6-chloroisoquinoline**.



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References

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